![molecular formula C22H16FNO2 B5718883 2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5718883.png)
2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a combination of indene and pyrrole structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the intermediate compound. This intermediate is then reacted with indane-1,3-dione in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially on the fluorophenyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which 2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves binding to specific molecular targets. For instance, it may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Indane-1,3-Dione: Shares the indene structure but lacks the pyrrole moiety.
4-Fluorobenzaldehyde: Contains the fluorophenyl group but is simpler in structure.
2,5-Dimethylpyrrole: Contains the pyrrole structure but lacks the indene and fluorophenyl groups.
Uniqueness
2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of indene, pyrrole, and fluorophenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
属性
IUPAC Name |
2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO2/c1-13-11-15(14(2)24(13)17-9-7-16(23)8-10-17)12-20-21(25)18-5-3-4-6-19(18)22(20)26/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWCREBGXCETFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2,6-di(propan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5718807.png)
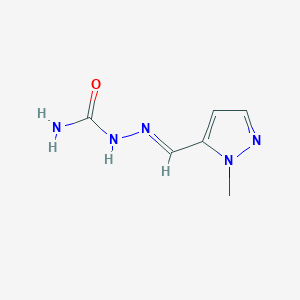
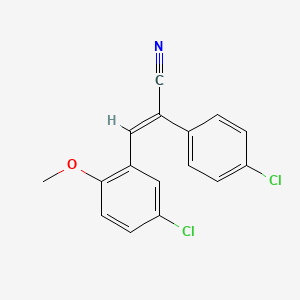
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5718844.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)
![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
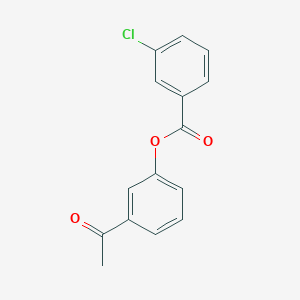
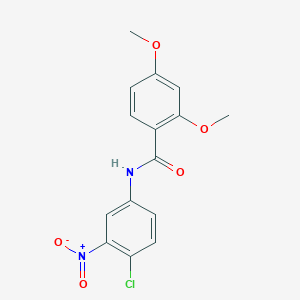
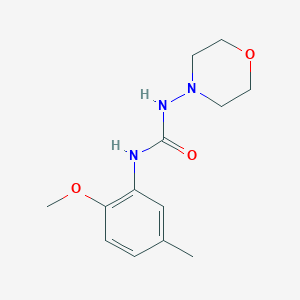
![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)
